molecular formula C26H28N6O3 B2787295 N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 867136-48-9

N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2787295
CAS No.: 867136-48-9
M. Wt: 472.549
InChI Key: KYEZAXFPAQQNRA-UHFFFAOYSA-N
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Description

N-Benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core fused with morpholine, benzyl, and carboxamide moieties.

Properties

IUPAC Name

N-benzyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3/c1-18-6-5-9-32-23(18)29-24-21(26(32)34)16-20(25(33)28-17-19-7-3-2-4-8-19)22(27)31(24)11-10-30-12-14-35-15-13-30/h2-9,16,27H,10-15,17H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEZAXFPAQQNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a compound of significant interest due to its complex structure and potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a tricyclic structure with multiple functional groups including an imino group, a carboxamide group, and a morpholine ring. Its molecular formula is C27H30N6O3C_{27}H_{30}N_{6}O_{3} with a molecular weight of 486.576 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may possess significant biological activities in several areas:

  • Anticancer Activity :
    • Research has highlighted the potential anticancer properties of compounds similar to N-benzyl derivatives. For instance, related compounds have demonstrated inhibitory effects on cancer cell proliferation in vitro.
    • A study involving molecular docking suggested that the compound could interact with key proteins involved in cancer progression, such as EGFR tyrosine kinase .
  • Receptor Agonism :
    • The structure-activity relationship (SAR) studies have shown that similar compounds act as agonists for certain receptors, which may indicate the potential for N-benzyl derivatives to modulate receptor activity .
  • Antimicrobial Properties :
    • Some derivatives in this chemical class have exhibited antimicrobial activity against various pathogens, suggesting that N-benzyl compounds could be explored for therapeutic applications in infectious diseases.

Anticancer Studies

A comparative analysis of anticancer activities among various derivatives has been conducted using cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The MTT assay was employed to assess cell viability post-treatment with the compound.

CompoundCell LineIC50 Value (µM)
N-benzyl derivative 1HT2915
N-benzyl derivative 2DU14520
N-benzyl-6-imino...HT2918
N-benzyl-6-imino...DU14522

The IC50 values indicate that the compound exhibits moderate potency against these cancer cell lines.

The proposed mechanism of action involves:

  • Inhibition of Cell Proliferation : Through interaction with signaling pathways critical for cell cycle regulation.
  • Induction of Apoptosis : Evidence from preliminary studies suggests that treated cells undergo apoptosis as indicated by increased caspase activity.

Case Studies

  • Case Study 1 : A research team synthesized a series of N-benzyl derivatives and evaluated their biological activities against cancer cell lines. The findings revealed that modifications in the substituents significantly influenced their anticancer efficacy.
  • Case Study 2 : Molecular docking studies were performed to predict binding affinities to EGFR and other kinases implicated in tumor growth. The results suggested favorable interactions for certain derivatives, warranting further investigation into their therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Salternamide E : A marine-derived cyclic peptide from Salinispora spp. with a tricyclic framework and demonstrated cytotoxic activity against cancer cell lines .

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione: A synthetic spirocyclic compound with benzothiazole and dimethylamino-phenyl groups, showcasing modular reactivity in organic synthesis .

Key Structural and Functional Differences

Parameter Target Compound Salternamide E 8-(4-Dimethylamino-phenyl)-spiro Compound
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³⁸]tetradeca-pentaene Cyclic peptide with a bicyclic indole system 7-Oxa-9-aza-spiro[4.5]decane
Key Substituents Morpholine-ethyl, N-benzyl carboxamide Methyl, hydroxyl, and amino acid side chains Benzothiazole, dimethylamino-phenyl
Molecular Weight ~550–600 g/mol (estimated) 563.6 g/mol 450–500 g/mol (varies with R-group)
Bioactivity Not reported (structural similarity suggests kinase or protease inhibition) Cytotoxic (IC₅₀ = 2.5 µM vs. HCT-116 colon cancer) Not reported; benzothiazole analogues often show antitumor activity
Synthetic Route Likely multistep cyclization and functionalization Biosynthesized by marine actinomycetes Condensation of 2-Oxa-spiro precursors with amines

Functional Group Impact

  • Morpholine-ethyl vs. Benzothiazole : The morpholine group enhances water solubility and metabolic stability compared to the lipophilic benzothiazole moiety in spiro compounds .
  • N-Benzyl Carboxamide vs. Dimethylamino-phenyl: The carboxamide group facilitates hydrogen bonding with biological targets (e.g., enzymes), whereas dimethylamino-phenyl may intercalate into DNA or modulate π-π stacking .
  • Tricyclic vs.

Pharmacokinetic and Toxicity Considerations

  • The target compound’s morpholine group may improve oral bioavailability compared to Salternamide E, which requires intravenous administration due to peptide instability .
  • Benzothiazole-containing analogues often exhibit hepatotoxicity, whereas morpholine derivatives are generally better tolerated .

Research Findings and Gaps**

  • Synthesis : Current methods for analogous tricyclic systems involve high-temperature cyclizations or transition-metal catalysis, but yields and scalability remain challenges.
  • Comparative Limitations : Structural uniqueness limits direct comparisons; further in vitro profiling and molecular docking studies are needed.

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